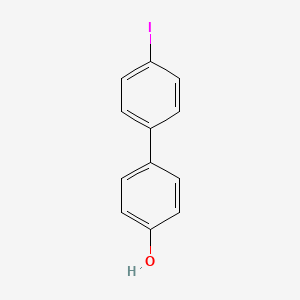

4-Hydroxy-4'-iodobiphenyl

Descripción general

Descripción

4-Hydroxy-4’-iodobiphenyl is an organic compound with the chemical formula C₁₂H₉IO. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and methylene chloride, but insoluble in water . This compound is commonly used as an intermediate in organic synthesis, facilitating the formation of various organic compounds, including stereoisomers, fluorescent dyes, and organic photovoltaic materials .

Métodos De Preparación

The synthesis of 4-Hydroxy-4’-iodobiphenyl typically involves the reaction of 2-iodoacetophenone with phenol under alkaline conditions . The specific synthesis path can be adjusted based on the desired outcome and practical requirements. Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and yield.

Análisis De Reacciones Químicas

4-Hydroxy-4’-iodobiphenyl undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.

Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Imaging

X-ray Imaging Applications

4-Hydroxy-4'-iodobiphenyl has been studied for its potential in X-ray imaging due to its high iodine content, which contributes to increased radiopacity. Research indicates that this compound can be synthesized to yield derivatives suitable for medical imaging applications. For instance, the synthesis of iodinated derivatives has shown promising results in terms of cytocompatibility and imaging capabilities. In vitro studies demonstrated over 90% cell viability across various concentrations, suggesting that these compounds could be developed into safe imaging agents for clinical use .

Table 1: Cytocompatibility of this compound Derivatives

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0.001 | >90 |

| 0.1 | >90 |

| 0.8 | >90 |

Biochemical Applications

Biodehalogenation Studies

Research has utilized this compound as a model compound to investigate the metabolism of iodinated aromatic compounds in vivo. In a study involving rats, material balance studies revealed that significant portions of the compound were excreted unmetabolized or as metabolites such as glucuronide and sulfate conjugates. This highlights its relevance in understanding the biodegradation pathways of halogenated compounds .

Table 2: Metabolism of this compound in Rats

| Excretion Route | Percentage of Dose Excreted |

|---|---|

| Feces | 57.6% |

| Urine | 41.2% |

| Unmetabolized | 2.2% |

| Hydroxylated Metabolites | Varied (up to 21.9%) |

Genotoxicity Studies

In Vitro and In Vivo Genotoxicity

The genotoxic effects of this compound have been evaluated through various assays. Studies have shown that derivatives with different substituents can exhibit varying levels of mutagenicity and genotoxicity, which are critical for assessing their safety profiles in pharmaceutical applications. The correlation between substituent effects and mutagenicity has been established using Salmonella strains, providing insights into the structure-activity relationships of biphenyl compounds .

Chemiluminescence Enhancement

Chemiluminescence Systems

In analytical chemistry, this compound has been identified as an effective enhancer in luminol-based chemiluminescence systems. Comparative studies indicated that it outperforms other compounds in enhancing luminescent intensity, making it valuable for sensitive detection methods in biochemical assays .

Table 3: Relative Luminescent Intensity (RLU) Comparisons

| Compound | Concentration (%) | RLU Value |

|---|---|---|

| This compound | 3.2 | Highest |

| 4-Iodophenol | 3.2 | Moderate |

| Control (without enhancer) | N/A | Low |

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-4’-iodobiphenyl involves its interaction with molecular targets through its hydroxyl and iodine functional groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes .

Comparación Con Compuestos Similares

4-Hydroxy-4’-iodobiphenyl can be compared with other similar compounds such as:

4-Hydroxybiphenyl: Lacks the iodine atom, making it less reactive in certain substitution reactions.

4-Iodobiphenyl: Lacks the hydroxyl group, limiting its ability to participate in certain oxidation and reduction reactions.

4-Hydroxy-3-iodobiphenyl: Has the iodine atom in a different position, affecting its reactivity and applications

The uniqueness of 4-Hydroxy-4’-iodobiphenyl lies in its combination of hydroxyl and iodine functional groups, which provide a versatile platform for various chemical transformations and applications.

Actividad Biológica

4-Hydroxy-4'-iodobiphenyl (HIOP) is a biphenyl derivative characterized by a hydroxyl group and an iodine atom attached to the biphenyl structure. This compound has garnered interest due to its potential biological activities, particularly in biochemical reactions and cellular processes. This article explores the biological activity of HIOP, focusing on its mechanisms of action, biochemical pathways, and effects observed in various studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features two phenyl rings connected by a single bond, with a hydroxyl group (-OH) and an iodine atom (I) as substituents. This configuration allows for electron delocalization, which may influence its reactivity and interaction with biological molecules .

The specific mechanism of action of HIOP remains largely unexplored; however, it is believed to interact with various biomolecules through chemical reactions. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . Additionally, HIOP may influence cell signaling pathways and gene expression through its effects on kinase activity .

Summary of Mechanisms

- Interaction with Cytochrome P450 : Involved in the metabolism of HIOP.

- Modulation of Kinase Activity : Potential inhibition or activation affecting cell signaling.

- Influence on Gene Expression : May alter transcriptional activity within cells.

Biochemical Pathways

HIOP participates in several metabolic pathways, primarily involving phase I and phase II metabolism. Studies using radiolabeled 4-iodobiphenyl have demonstrated that it undergoes significant metabolic transformations in vivo. Key findings include:

- Approximately 57.6% of the injected dose was excreted via feces, while 41.2% was excreted in urine.

- Metabolites identified include 2-hydroxy-4'-iodobiphenyl and various conjugates .

Cellular Effects

Research indicates that HIOP can significantly affect cellular functions:

- Cell Growth and Differentiation : HIOP has been shown to impact the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in these processes .

- Antioxidant Properties : At low doses, HIOP exhibits antioxidant effects, suggesting potential therapeutic applications .

Dosage Effects in Animal Models

The biological effects of HIOP vary with dosage:

- Low Doses : Associated with beneficial effects such as antioxidant activity.

- High Doses : May lead to toxicity or adverse effects, necessitating careful dose management in experimental settings .

Case Studies

Several studies have investigated the biological activity of HIOP:

- Metabolic Fate Study :

- Genotoxicity Assessment :

- Chemiluminescence Enhancement :

Propiedades

IUPAC Name |

4-(4-iodophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXIAMCDWSUSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366398 | |

| Record name | 4-Hydroxy-4'-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29558-78-9 | |

| Record name | 4-Hydroxy-4′-iodobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29558-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-4'-iodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the metabolic pathways of 4-hydroxy-4'-iodobiphenyl in a biological system?

A1: Research using [125I]-4-iodobiphenyl as a model compound in rats has shed light on the metabolic fate of this compound []. The study demonstrates that this compound undergoes both phase I and phase II metabolism. Key findings include:

Q2: How can this compound be used in the development of molecular systems for studying electron spin interactions?

A2: this compound serves as a crucial building block in the synthesis of complex polyradical systems with controlled inter-spin distances []. Its utility stems from the ability to undergo further reactions at both the hydroxyl and iodo groups, allowing for its incorporation into larger molecular architectures. The hydroxyl group can be readily esterified with carboxylic acid-functionalized stable radicals, such as nitroxides. By employing carefully designed synthetic strategies, researchers have successfully synthesized biradicals, triradicals, and even a tetraradical using this compound as a key component. These model systems hold promise for investigating multi-spin effects in pulsed EPR distance measurements, providing valuable insights into electron spin interactions over nanometer distances.

Q3: Can this compound be used to enhance the sensitivity of chemiluminescence-based assays?

A3: Yes, this compound (HIOP) has demonstrated significant potential as an enhancer for the luminol-H2O2-horseradish peroxidase (HRP) chemiluminescence system []. The study revealed that HIOP, when dissolved in dimethylformamide (DMF) at an optimal concentration of 3.2%, significantly increased the relative luminescent intensity (RLU) of the system. Interestingly, the efficacy of HIOP as an enhancer was found to be dependent on the concentration of HRP used in the assay. Specifically, HIOP showcased superior performance within a specific HRP concentration range (25-80 ng/mL) compared to other tested enhancers. This finding highlights the potential of HIOP for improving the sensitivity and performance of chemiluminescence-based analytical methods, particularly those employing HRP within this concentration range.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.